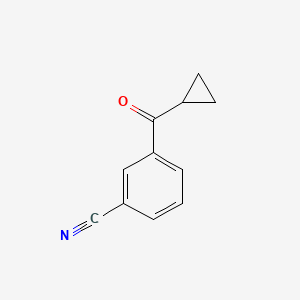

3-Cyanophenyl cyclopropyl ketone

概要

説明

3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .

Synthesis Analysis

The synthesis of this compound involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Cyclopropyl ketones, including this compound, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .Physical And Chemical Properties Analysis

This compound is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.科学的研究の応用

Cycloaddition and Ring Expansion

Cyclopropyl ketones, including structures related to 3-Cyanophenyl cyclopropyl ketone, have been utilized in nickel-catalyzed cycloaddition reactions to produce cyclopentane compounds with carbonyl substituents. This process involves the formation of a nickeladihydropyran intermediate, highlighting the ketones' reactivity towards homo- or heterocycloaddition reactions (Ogoshi et al., 2006).

Synthetic Precursors

Doubly activated cyclopropanes, derived from cyclopropyl ketones, serve as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, which are achieved through reactions with primary amines. This method provides a route to densely functionalized pyrroles, demonstrating the ketones' utility in constructing nitrogen-containing heterocycles (Wurz & Charette, 2005).

Photocatalytic Reactions

Aryl cyclopropyl ketones have been employed in visible light photocatalysis for formal [3+2] reactions with olefins, leading to the generation of substituted cyclopentane rings. This process is initiated by the one-electron reduction of the ketone, showcasing the potential of cyclopropyl ketones in light-mediated synthetic transformations (Lu, Shen, & Yoon, 2011).

Kinetic Resolution

The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones by gold(I)-catalyzed asymmetric [4+3] cycloaddition with nitrones has been explored, allowing for the efficient production of optically active cyclopropyl ketones. This highlights their importance in asymmetric synthesis and the creation of chiral molecules (Yanqing Zhang & Junliang Zhang, 2012).

Chemical Transformations

The transformation of ortho-disubstituted phenyl and cyclopropyl ketones through hydrogen borrowing catalysis has been used to form α-branched ketones, demonstrating the versatility of cyclopropyl ketones in facilitating complex chemical transformations. Further manipulation of these products can lead to the production of useful carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).

作用機序

Target of Action

Cyclopropyl ketones, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

The mode of action of this compound involves a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the structure of cyclopropyl ketones, resulting in the formation of γ-cyanoketones .

Pharmacokinetics

Cyclopropanes, a class of compounds to which this compound belongs, are often incorporated into drug candidates to improve their pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of cyclopropyl ketones into γ-cyanoketones . This transformation is achieved through a triple catalytic process that involves the selective cleavage of carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .

将来の方向性

The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.

特性

IUPAC Name |

3-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHVVYSUPIKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642488 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898789-86-1 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。